1-Methyl-2-pyrrolidinemethanol Benzoate Hydrochloride
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Overview
Description
1-Methyl-2-pyrrolidinemethanol Benzoate Hydrochloride is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. These compounds are characterized by a five-membered ring containing one nitrogen atom. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-pyrrolidinemethanol Benzoate Hydrochloride typically involves the esterification of benzoic acid with (1-Methylpyrrolidin-2-yl)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-pyrrolidinemethanol Benzoate Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
1-Methyl-2-pyrrolidinemethanol Benzoate Hydrochloride has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-2-pyrrolidinemethanol Benzoate Hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1-Methylpyrrolidin-2-yl)methanamine dihydrochloride
- (1-Methylpyrrolidin-2-yl)methylamine
Uniqueness
1-Methyl-2-pyrrolidinemethanol Benzoate Hydrochloride is unique due to its specific ester functional group, which can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may offer distinct advantages in terms of solubility, stability, and biological activity.
Properties
CAS No. |
100609-40-3 |
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Molecular Formula |
C13H18ClNO2 |
Molecular Weight |
255.74 g/mol |
IUPAC Name |
(1-methylpyrrolidin-2-yl)methyl benzoate;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c1-14-9-5-8-12(14)10-16-13(15)11-6-3-2-4-7-11;/h2-4,6-7,12H,5,8-10H2,1H3;1H |
InChI Key |
IJJHQEXZNVTJHI-UHFFFAOYSA-N |
SMILES |
CN1CCCC1COC(=O)C2=CC=CC=C2.Cl |
Canonical SMILES |
CN1CCCC1COC(=O)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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